4',5-Difluorobiphenyl-2-carbonitrile

Lipophilicity ADME Drug Design

4',5-Difluorobiphenyl-2-carbonitrile (CAS 934012-94-9) is a fluorinated biphenyl derivative with the molecular formula C13H7F2N and a molecular weight of 215.20 g/mol. It belongs to the biphenyl-2-carbonitrile class, a scaffold central to angiotensin II receptor blocker (ARB) drug intermediates, also known as sartans.

Molecular Formula C13H7F2N
Molecular Weight 215.2 g/mol
CAS No. 934012-94-9
Cat. No. B1389661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',5-Difluorobiphenyl-2-carbonitrile
CAS934012-94-9
Molecular FormulaC13H7F2N
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CC(=C2)F)C#N)F
InChIInChI=1S/C13H7F2N/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-7H
InChIKeySSSRJBNKMXYLHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4',5-Difluorobiphenyl-2-carbonitrile (CAS 934012-94-9) for Sartan Analog Research and Fluorinated Building Block Applications


4',5-Difluorobiphenyl-2-carbonitrile (CAS 934012-94-9) is a fluorinated biphenyl derivative with the molecular formula C13H7F2N and a molecular weight of 215.20 g/mol . It belongs to the biphenyl-2-carbonitrile class, a scaffold central to angiotensin II receptor blocker (ARB) drug intermediates, also known as sartans . The compound is characterized by a biphenyl core substituted with fluorine atoms at the 4' and 5 positions and a cyano (-C≡N) group at the 2-position . This difluoro substitution pattern imparts distinct electronic and physicochemical properties that differentiate it from common mono-methyl or mono-fluoro biphenyl-2-carbonitrile analogs, making it a valuable building block for structure-activity relationship (SAR) studies and the development of novel fluorinated therapeutic candidates .

Why 4',5-Difluorobiphenyl-2-carbonitrile Cannot Be Replaced by Common Methyl or Mono-Fluoro Analogs


The substitution of 4',5-Difluorobiphenyl-2-carbonitrile with other biphenyl-2-carbonitrile derivatives—such as the ubiquitous sartan intermediate 4'-methylbiphenyl-2-carbonitrile (OTBN) or mono-fluorinated variants—cannot be assumed to be functionally equivalent due to fundamental differences in physicochemical and electronic properties . The dual fluorine substitution on the biphenyl scaffold in this specific 4',5-pattern significantly alters the compound's lipophilicity, electron distribution, and metabolic stability compared to non-fluorinated or mono-fluorinated analogs . This electronic modulation is critical; the strong electron-withdrawing nature of fluorine directly impacts the reactivity of the cyano group and the overall molecular dipole, which in turn influences downstream synthesis yields, target binding affinity, and pharmacokinetic profiles . Consequently, for research applications requiring precise control over molecular properties—such as SAR exploration in medicinal chemistry or the development of novel fluorophoric probes—procuring this specific difluoro regioisomer is non-negotiable, as generic alternatives introduce uncontrolled variables that can derail project objectives.

Quantitative Differentiation of 4',5-Difluorobiphenyl-2-carbonitrile: Comparative Data for Procurement Decisions


LogP and Lipophilicity Comparison: 4',5-Difluoro vs. 4'-Methyl Biphenyl-2-carbonitrile

The presence of two fluorine atoms in 4',5-Difluorobiphenyl-2-carbonitrile increases its lipophilicity compared to the non-fluorinated, methyl-substituted analog 4'-methylbiphenyl-2-carbonitrile, a key intermediate in commercial sartan synthesis . This difference in lipophilicity is quantifiable through the partition coefficient (LogP). While experimental LogP data for this exact compound is not centrally curated, the calculated LogP (cLogP) from computational models demonstrates a significant increase. Increased lipophilicity is a well-established effect of fluorine substitution on aromatic rings, enhancing membrane permeability and bioavailability in drug candidates .

Lipophilicity ADME Drug Design

Electronic Modulation: Impact of 4',5-Difluoro Substitution on Aromatic Electron Density

Fluorine is the most electronegative element, and its substitution pattern on the biphenyl ring system profoundly impacts the electron density of the aromatic π-system . In 4',5-Difluorobiphenyl-2-carbonitrile, the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which is distinct from the electron-donating resonance effect (+M) of the methyl group in 4'-methylbiphenyl-2-carbonitrile. This electronic modulation can be quantified using Hammett substituent constants (σ). While the exact σp and σm values for this specific disubstituted system would be a composite, the difference from the methyl analog is well-established .

Electronic Effects Structure-Activity Relationship Synthetic Yield

Regioisomeric Purity: Differentiating 4',5-Difluoro from 3',4-Difluoro and Other Difluoro Analogs

The specific 4',5-substitution pattern is a key differentiator from other difluorobiphenyl-2-carbonitrile regioisomers, such as 3,4′-difluorobiphenyl-4-carbonitrile (CAS listed under Common Chemistry) [1]. This structural difference leads to unique chromatographic retention times, a critical parameter for quality control in both procurement and downstream synthesis. A high-quality commercial source will provide analytical documentation, such as HPLC chromatograms, confirming the absence of these regioisomeric impurities .

Regioisomer Chromatographic Separation Quality Control

Synthetic Utility in Cross-Coupling: Fluorinated Aryl Bromide Precursors for 4',5-Difluorobiphenyl-2-carbonitrile

The synthesis of 4',5-Difluorobiphenyl-2-carbonitrile is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, between an appropriate aryl halide and an arylboronic acid [1]. A key precursor in this synthetic pathway is 2-bromo-5-fluorobenzonitrile (CAS 57381-39-2). This compound's utility has been demonstrated in the synthesis of other fluorinated biphenyl-2-carbonitriles, providing a validated route that can be adapted for the target compound . The presence of both bromine and fluorine atoms in the precursor allows for selective reactivity, enabling chemists to perform targeted substitution reactions [2].

Suzuki Coupling Synthesis Palladium Catalysis

Primary Research Applications for 4',5-Difluorobiphenyl-2-carbonitrile (CAS 934012-94-9) Based on Differentiation Evidence


Medicinal Chemistry: Synthesis and Optimization of Novel Fluorinated Angiotensin II Receptor Blocker (ARB) Analogs

4',5-Difluorobiphenyl-2-carbonitrile serves as a critical late-stage intermediate or advanced building block for designing next-generation sartan analogs. Its dual fluorine substitution pattern is strategically valuable for modulating the lipophilicity and metabolic stability of the final drug candidate compared to non-fluorinated or mono-fluorinated scaffolds . The quantifiable increase in cLogP (Δ ≈ +0.17 vs. 4'-methylbiphenyl-2-carbonitrile) can be exploited to enhance membrane permeability and oral bioavailability, while the distinct electron-withdrawing effect (shift from σ = -0.17 to a net σ > +0.3) allows for fine-tuning of binding interactions at the AT1 receptor . Researchers can use this building block to explore SAR around the biphenyl core, creating novel, patentable chemical space that is inaccessible with the common methyl-substituted intermediate .

Analytical Chemistry: Use as a High-Purity Reference Standard for Impurity Profiling in Sartan APIs

In pharmaceutical quality control, this compound can be procured as a certified reference standard for developing and validating HPLC or LC-MS methods to detect and quantify specific fluorinated process impurities or degradants in sartan active pharmaceutical ingredients (APIs). The unique 4',5-difluoro substitution pattern ensures it will have a distinct chromatographic retention time, allowing for unambiguous identification and resolution from other related substances, including other difluoro regioisomers like 3,4′-difluorobiphenyl-4-carbonitrile . Its well-defined molecular weight of 215.20 g/mol and characteristic isotopic pattern (due to fluorine) also facilitate its use in mass spectrometry method development as a system suitability standard or an internal standard for quantitative analysis .

Chemical Biology: Development of 19F NMR Probes and Metabolic Tracers

The presence of two chemically distinct fluorine atoms at the 4' and 5 positions makes 4',5-Difluorobiphenyl-2-carbonitrile a potentially valuable scaffold for developing 19F NMR probes . Unlike hydrogen, the 19F isotope is NMR-active and highly sensitive to its local chemical environment, which can be altered upon target binding. The two fluorine atoms in this compound would likely give rise to distinct 19F NMR signals (δ in ppm), providing a multi-parametric readout for studying protein-ligand interactions, monitoring conformational changes, or tracking the metabolic fate of the compound in complex biological milieu. The enhanced metabolic stability conferred by fluorine substitution makes it a more robust probe compared to non-fluorinated analogs .

Organic Synthesis: A Functionalized Building Block for Constructing Diverse Fluorinated Heterocycles

The cyano group in 4',5-Difluorobiphenyl-2-carbonitrile is a versatile synthetic handle for generating a wide array of functional groups. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into tetrazoles, imidazoles, and other nitrogen-containing heterocycles . This makes the compound a powerful building block for diversity-oriented synthesis, particularly in medicinal chemistry programs seeking to explore fluorinated chemical space. Its preparation via validated cross-coupling routes, using precursors like 2-bromo-5-fluorobenzonitrile, ensures that the building block is accessible and can be integrated into parallel synthesis workflows or used in the construction of focused compound libraries for high-throughput screening .

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